molecular formula C15H22O B13482611 (1-(4-Isopropylphenyl)-2,2-dimethylcyclopropyl)methanol

(1-(4-Isopropylphenyl)-2,2-dimethylcyclopropyl)methanol

Cat. No.: B13482611
M. Wt: 218.33 g/mol
InChI Key: NYCQBGGOXRXUQI-UHFFFAOYSA-N
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Description

{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol is an organic compound that belongs to the class of cyclopropyl alcohols. This compound is characterized by a cyclopropane ring substituted with a 4-(propan-2-yl)phenyl group and a hydroxymethyl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate. The resulting cyclopropyl intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl carboxylic acid.

    Reduction: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropane.

    Substitution: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl chloride.

Scientific Research Applications

{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1-phenylcyclopropylmethanol: Similar structure but lacks the 4-(propan-2-yl) substituent.

    2,2-dimethyl-1-(4-methylphenyl)cyclopropylmethanol: Similar structure with a methyl group instead of the propan-2-yl group.

Uniqueness

The presence of the 4-(propan-2-yl)phenyl group in {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

[2,2-dimethyl-1-(4-propan-2-ylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C15H22O/c1-11(2)12-5-7-13(8-6-12)15(10-16)9-14(15,3)4/h5-8,11,16H,9-10H2,1-4H3

InChI Key

NYCQBGGOXRXUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC2(C)C)CO

Origin of Product

United States

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